molecular formula C9H17NO B1281592 1-(Dimethylamino)cyclohexane-1-carbaldehyde CAS No. 72087-78-6

1-(Dimethylamino)cyclohexane-1-carbaldehyde

Cat. No.: B1281592
CAS No.: 72087-78-6
M. Wt: 155.24 g/mol
InChI Key: OVOUPNYEEFNLAW-UHFFFAOYSA-N
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Description

1-(Dimethylamino)cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C9H17NO. It is characterized by a cyclohexane ring substituted with a dimethylamino group and an aldehyde group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: 1-(Dimethylamino)cyclohexane-1-carboxylic acid.

    Reduction: 1-(Dimethylamino)cyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dimethylamino)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: Lacks the dimethylamino and aldehyde groups, making it less reactive in certain chemical reactions.

    1-(Dimethylamino)cyclohexanol: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.

    1-(Dimethylamino)cyclohexane-1-carboxylic acid: Formed by the oxidation of 1-(Dimethylamino)cyclohexane-1-carbaldehyde, with distinct chemical properties.

Uniqueness

This compound is unique due to the presence of both the dimethylamino and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(dimethylamino)cyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10(2)9(8-11)6-4-3-5-7-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOUPNYEEFNLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501921
Record name 1-(Dimethylamino)cyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72087-78-6
Record name 1-(Dimethylamino)cyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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